

## The Structure and Application of BODIPY FL Thalidomide: A Technical Guide

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Compound of Interest		
Compound Name:	BODIPY FL thalidomide	
Cat. No.:	B13573047	Get Quote

For Researchers, Scientists, and Drug Development Professionals

**BODIPY FL thalidomide** has emerged as a critical tool in the study of the E3 ubiquitin ligase cereblon (CRBN), a key player in targeted protein degradation. This in-depth guide provides a comprehensive overview of its structure, properties, and application, with a focus on quantitative data and detailed experimental protocols to facilitate its use in research and drug discovery.

### **Core Structure and Properties**

**BODIPY FL thalidomide** is a high-affinity fluorescent probe designed specifically for human cereblon protein.[1][2][3] It is synthesized by reacting thalidomide-O-amido-C8-NH2 trifluoroacetic acid salt with BODIPY FL propionic acid.[4] This conjugation links the thalidomide moiety, which binds to cereblon, with the BODIPY FL fluorophore, a bright and photostable green fluorescent dye.[5]

The resulting molecule retains a high affinity for cereblon, with a dissociation constant (Kd) of 3.6 nM.[1][2][4][6][7] This strong and specific binding makes it an ideal probe for various biochemical and cellular assays.

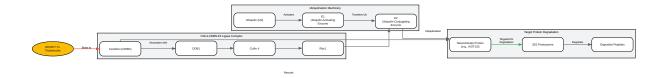


Property	Value	Source
Molecular Formula	C37H43BF2N6O7	[8][9][10]
Molecular Weight	732.59 g/mol	[3][8][10]
CAS Number	2740620-18-0	[8][9][10]
Appearance	Orange Solid	[8][11]
Solubility	DMSO	[8][11]
Excitation Maxima (λex)	502-503 nm	[8][10][11]
Emission Maxima (λem)	509-510 nm	[8][10]
Binding Affinity (Kd)	3.6 nM	[1][2][4][6][7]

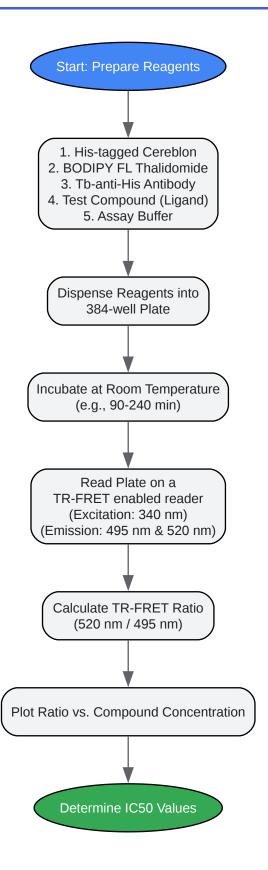
# Signaling Pathway Context: Cereblon and Protein Degradation

BODIPY FL thalidomide is instrumental in probing the function of cereblon, a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[6] This complex plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. Thalidomide and its derivatives (immunomodulatory drugs or IMiDs) act as "molecular glues," inducing the degradation of specific target proteins by recruiting them to the CRL4-CRBN complex. This mechanism is central to the therapeutic effects of these drugs and the burgeoning field of PROteolysis TArgeting Chimeras (PROTACs).[4][6][12]









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